molecular formula C22H22ClNO3 B15111747 [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid

[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid

Cat. No.: B15111747
M. Wt: 383.9 g/mol
InChI Key: JRVDNDDXSCEZJI-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, methyl, and isopropoxyacetic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups through electrophilic substitution reactions. The final step involves the esterification of the quinoline derivative with isopropoxyacetic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylac

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

2-[6-chloro-2-methyl-4-(4-methylphenyl)quinolin-3-yl]-2-propan-2-yloxyacetic acid

InChI

InChI=1S/C22H22ClNO3/c1-12(2)27-21(22(25)26)19-14(4)24-18-10-9-16(23)11-17(18)20(19)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3,(H,25,26)

InChI Key

JRVDNDDXSCEZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C2C(C(=O)O)OC(C)C)C)Cl

Origin of Product

United States

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